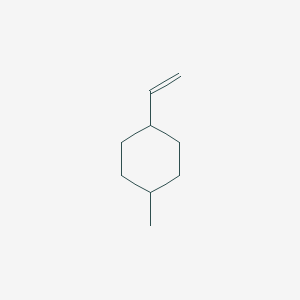
1-Ethenyl-4-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-4-methylcyclohexane is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexane ring substituted with an ethenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with an appropriate alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 1-ethynyl-4-methylcyclohexane.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the addition of ethylene to 4-methylcyclohexene under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: 1-Ethenyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can reduce the ethenyl group to an ethyl group, yielding 1-ethyl-4-methylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Epoxides, ketones
Reduction: 1-Ethyl-4-methylcyclohexane
Substitution: Halogenated cyclohexanes
科学研究应用
1-Ethenyl-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 1-ethenyl-4-methylcyclohexane exerts its effects depends on the specific reaction or application. In catalytic processes, the compound interacts with the catalyst’s active sites, facilitating the desired chemical transformation. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the catalyst used.
相似化合物的比较
1-Ethyl-4-methylcyclohexane: Similar in structure but lacks the ethenyl group.
4-Methylcyclohexene: Lacks the ethenyl substitution.
1-Methyl-4-vinylcyclohexane: Contains a vinyl group instead of an ethenyl group.
Uniqueness: 1-Ethenyl-4-methylcyclohexane is unique due to the presence of both an ethenyl and a methyl group on the cyclohexane ring. This dual substitution imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C9H16 |
|---|---|
分子量 |
124.22 g/mol |
IUPAC 名称 |
1-ethenyl-4-methylcyclohexane |
InChI |
InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3 |
InChI 键 |
LPSKSLRGCHZEDL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


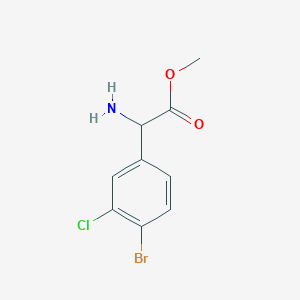
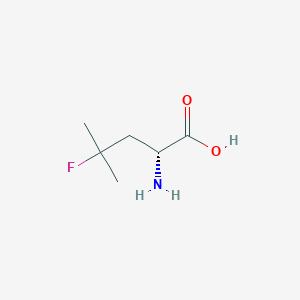
![Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
aminedihydrochloride](/img/structure/B13555094.png)
![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
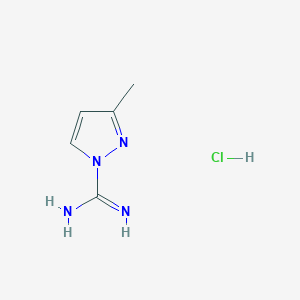
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
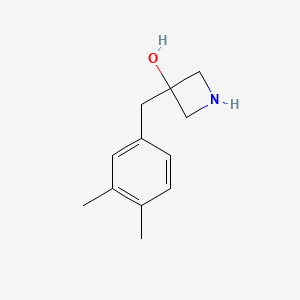
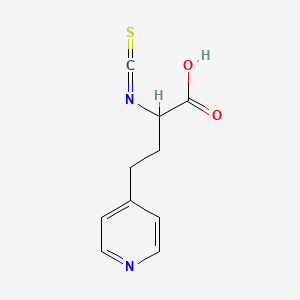

![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
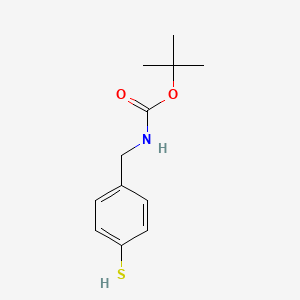
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
